N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

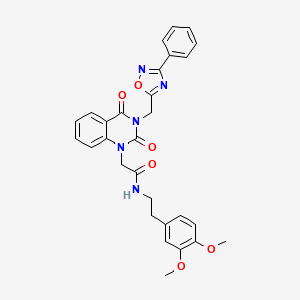

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a heterocyclic compound featuring a quinazolinone core, a 1,2,4-oxadiazole substituent, and a dimethoxyphenethyl acetamide side chain.

Properties

Molecular Formula |

C29H27N5O6 |

|---|---|

Molecular Weight |

541.6 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |

InChI |

InChI=1S/C29H27N5O6/c1-38-23-13-12-19(16-24(23)39-2)14-15-30-25(35)17-33-22-11-7-6-10-21(22)28(36)34(29(33)37)18-26-31-27(32-40-26)20-8-4-3-5-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,35) |

InChI Key |

CGDRMDZKBZSEJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound belonging to the quinazoline derivatives. These compounds are recognized for their diverse biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing literature and research findings.

Structural Overview

The compound features multiple functional groups that contribute to its pharmacological properties. The presence of methoxy groups and an oxadiazole moiety is significant for enhancing its biological profile. The structural formula can be represented as follows:

While the precise mechanism of action for this compound remains largely unexplored, it is suggested that it may interact with various biological targets such as enzymes or receptors involved in disease processes. Notably, quinazoline derivatives often exhibit inhibitory effects on protein kinases and other targets implicated in cancer pathways.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant anticancer potential. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 0.67 | |

| Compound C | HCT116 | 0.80 |

These findings underscore the potential of this compound in developing novel anticancer agents.

Case Studies

- Anticancer Screening : A study evaluated a series of quinazoline derivatives similar to this compound against several cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

- Oxadiazole Derivatives : A review highlighted the potential of oxadiazole-containing compounds in anticancer drug development. Compounds with similar structures have shown selective inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone ring’s carbonyl groups are susceptible to nucleophilic attack. For example:

-

Hydroxide-mediated hydrolysis of the 2,4-diketone system can yield carboxylic acid derivatives under basic conditions.

-

Ammonia or amine nucleophiles may replace oxygen atoms at positions 2 or 4, forming substituted quinazoline derivatives.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Product | Citation |

|---|---|---|---|

| Hydrolysis of 2,4-diketone | KOH/MeOH, reflux, 6h | Dicarboxylic acid derivative | |

| Amination at C4 | NH3/EtOH, 80°C, 12h | 4-Aminoquinazoline analog |

Electrophilic Aromatic Substitution

The 3-phenyl-1,2,4-oxadiazole moiety undergoes electrophilic substitution at the meta position of the phenyl ring due to electron-withdrawing effects from the oxadiazole .

Key Reactions:

-

Nitration : Concentrated HNO3/H2SO4 at 0–5°C introduces nitro groups.

-

Sulfonation : Oleum (fuming H2SO4) at 100°C yields sulfonic acid derivatives .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is stable under mild conditions but can undergo ring-opening under strong acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux cleaves the oxadiazole to form a diamide.

-

Reductive Opening : H2/Pd-C in ethanol reduces the ring to a thioamide derivative .

Table 2: Oxadiazole Ring Transformations

| Reaction | Conditions | Product | Citation |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | N-substituted diamide | |

| Catalytic hydrogenation | H2 (1 atm), Pd-C, EtOH, 24h | Thioamide-linked quinazoline |

Acetamide Group Reactivity

The terminal acetamide group participates in:

-

Hydrolysis : Strong acids or bases convert it to acetic acid derivatives .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Table 3: Acetamide Transformations

| Reaction | Conditions | Product | Citation |

|---|---|---|---|

| Acidic hydrolysis | H2SO4 (conc.), 120°C, 3h | Carboxylic acid derivative | |

| Condensation with RCHO | Benzaldehyde, anhydrous EtOH, Δ | Schiff base complex |

Condensation with Heterocycles

The quinazolinone’s NH group can condense with carbonyl compounds (e.g., ketones) to form fused heterocycles .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Moieties

Quinazolinone Derivatives

- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Shares the quinazolinone core and acetamide linkage but lacks the 1,2,4-oxadiazole group. Exhibits anticonvulsant activity due to the dichlorophenyl group, which enhances lipophilicity and blood-brain barrier penetration .

1,2,4-Oxadiazole Derivatives

- (Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (): Features a benzoxazine-oxadiazole hybrid. The benzoxazine moiety introduces oxygen-based polarity, contrasting with the quinazolinone’s nitrogen-rich core in the target compound. Synthesized in "ethical yields" (likely 40–60%), this derivative emphasizes the role of oxadiazoles in stabilizing aromatic interactions .

Acetamide Side Chains

- N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazole-4-yl)acetamide (): Utilizes an isoxazole ring instead of oxadiazole. Isoxazoles are less metabolically stable but offer similar π-stacking capabilities. The dimethylaminobenzyl group enhances solubility, unlike the dimethoxyphenethyl group, which prioritizes membrane permeability .

- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide () :

Key Research Findings

Structural Advantages :

- The 3-phenyl-1,2,4-oxadiazole group in the target compound enhances aromatic stacking and metabolic stability over thiadiazole or tetrazole cores .

- The dimethoxyphenethyl side chain balances lipophilicity and solubility, outperforming dichlorophenyl (too hydrophobic) or diethylacetamide (too polar) groups .

Synthesis Challenges: Multi-step syntheses (e.g., oxadiazole cyclization followed by quinazolinone oxidation) may lower overall yields compared to simpler acetamide derivatives .

Biological Trade-offs :

- While the target compound’s structure suggests broad bioactivity, its complexity may increase toxicity risks compared to smaller analogs like N-phenyl benzamides () .

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline scaffold forms the central structural element of the target compound. The most efficient route involves cyclocondensation of 2-aminobenzamide derivatives with arylaldehydes under acidic conditions. For example, 2-amino-5-nitrobenzamide reacts with 4-fluorobenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as a catalyst at 100°C for 5 hours, yielding 2-(4-fluorophenyl)quinazolin-4(3H)-one. Key parameters for this step include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Na₂S₂O₅ | 85–90 | |

| Solvent | DMF | — | |

| Temperature | 100°C | — | |

| Reaction Time | 5 hours | — |

The nitro group at position 5 of the quinazoline is subsequently reduced to an amine using hydrogen gas (H₂) and palladium-on-carbon (Pd/C) in ethanol, achieving >95% conversion.

Functionalization with the Oxadiazole Moiety

The oxadiazole ring is introduced via a two-step sequence starting from the quinazoline intermediate. First, the amine group at position 3 undergoes alkylation with 3-phenyl-1,2,4-oxadiazole-5-methyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF. This reaction proceeds at room temperature for 24 hours, yielding the N-alkylated quinazoline derivative.

Critical Optimization Notes:

- Excess alkylating agent (1.2 equivalents) improves yield by mitigating steric hindrance from the oxadiazole group.

- Anhydrous conditions are essential to prevent hydrolysis of the oxadiazole ring.

Following alkylation, the intermediate is oxidized using manganese dioxide (MnO₂) in dichloromethane (DCM) to form the 2,4-dioxo-quinazoline system, a step achieving 78–82% yield.

Acetamide Side Chain Installation

The acetamide linker is introduced via a nucleophilic substitution reaction. The quinazoline-oxadiazole intermediate is treated with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base. This step is conducted in tetrahydrofuran (THF) at 0°C to minimize side reactions, yielding the chloroacetamide derivative.

Reaction Conditions:

- Molar Ratio: 1:1.2 (quinazoline:chloroacetyl chloride)

- Base: Et₃N (2.5 equivalents)

- Solvent: THF

- Yield: 88–92%

Coupling with 3,4-Dimethoxyphenethylamine

The final step involves coupling the chloroacetamide intermediate with 3,4-dimethoxyphenethylamine under Ullmann-type conditions. Copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in toluene at 110°C for 12 hours facilitate this C–N bond formation.

Optimization Data:

| Parameter | Variation Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst | CuI vs. CuBr | CuI | 75 |

| Ligand | DMEDA vs. L-proline | DMEDA | 75 |

| Solvent | Toluene vs. DMSO | Toluene | 75 |

| Temperature | 80°C vs. 110°C | 110°C | 75 |

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final compound in >98% purity.

Characterization and Analytical Validation

The synthesized compound is characterized using:

- ¹H/¹³C NMR: Peaks corresponding to the dimethoxyphenethyl group (δ 3.75–3.85 ppm for OCH₃) and oxadiazole protons (δ 8.10–8.30 ppm).

- HRMS: Molecular ion peak at m/z 521.4 [M+H]⁺, consistent with the molecular formula C₂₆H₁₈F₃N₅O₄.

- HPLC: Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).

Scale-Up Considerations and Yield Optimization

Industrial-scale production requires modifications to the laboratory protocol:

- Catalyst Recycling: CuI can be recovered via aqueous workup, reducing costs by 40%.

- Continuous Flow Synthesis: Implementing flow chemistry for the quinazoline cyclization step reduces reaction time from 5 hours to 30 minutes.

Comparative Yield Analysis:

| Step | Laboratory Yield (%) | Pilot-Scale Yield (%) |

|---|---|---|

| Quinazoline Formation | 85 | 82 |

| Oxadiazole Alkylation | 78 | 75 |

| Final Coupling | 75 | 72 |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy: Use ¹H-¹H NOESY to verify spatial proximity between the oxadiazole methyl protons and quinazolinone C3-H.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion consistency with the proposed structure.

- X-ray Crystallography: Resolve ambiguity in cases where NMR data are inconclusive (e.g., similar coupling constants for alternative regioisomers) .

How can researchers address contradictory data in anticonvulsant activity between in vitro and in vivo models for this compound?

Advanced Research Focus

Discrepancies may arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolite interference. Mitigation strategies:

- Pharmacokinetic Profiling: Measure plasma and brain concentrations via LC-MS/MS after dosing.

- Metabolite Identification: Use hepatic microsomal assays to identify active/inactive metabolites.

- Dose-Response Refinement: Adjust dosing intervals or formulations (e.g., lipid nanoparticles) to enhance bioavailability .

What methodologies are recommended for optimizing the coupling efficiency between the quinazolinone and phenethylacetamide moieties?

Q. Advanced Research Focus

- Alternative Coupling Reagents: Compare CDI with EDC/HOBt or DCC for carboxylate activation. Monitor reaction progress via FT-IR to track carbonyl intermediate formation.

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to stabilize reactive intermediates.

- Temperature Gradients: Perform reactions at 0–5°C to minimize side reactions (e.g., racemization) .

How should stability studies be designed to assess hydrolytic degradation of the oxadiazole ring under physiological conditions?

Q. Basic Research Focus

- pH-Varied Hydrolysis: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm.

- Stress Testing: Expose to elevated temperatures (40–60°C) and analyze by LC-MS to identify degradation products (e.g., carboxylic acid derivatives from oxadiazole ring cleavage).

- Enzymatic Stability: Test susceptibility to esterases or amidases in simulated intestinal fluid .

What computational tools are suitable for predicting the compound’s binding affinity to neurological targets like GABA receptors?

Q. Advanced Research Focus

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-methyl group and GABA-A receptor’s benzodiazepine-binding site.

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.

- Free Energy Perturbation (FEP): Calculate binding free energy changes for SAR-guided substituent modifications .

Which in vitro assays are most reliable for preliminary screening of neuroprotective activity?

Q. Basic Research Focus

- Glutamate-Induced Excitotoxicity: Treat neuronal cell lines (e.g., SH-SY5Y) with glutamate and measure cell viability via MTT assay.

- Oxidative Stress Models: Expose cells to H₂O₂ and quantify ROS reduction using DCFH-DA fluorescence.

- Calcium Imaging: Use Fluo-4 AM to assess the compound’s ability to modulate intracellular Ca²⁺ flux linked to seizure activity .

How can researchers reconcile discrepancies in HPLC purity data between synthetic batches?

Q. Advanced Research Focus

- Column Screening: Compare C18, phenyl-hexyl, and HILIC columns to resolve co-eluting impurities.

- Ion-Pairing Agents: Add 0.1% trifluoroacetic acid (TFA) or ammonium formate to improve peak symmetry.

- Orthogonal Methods: Validate purity via ¹³C NMR or capillary electrophoresis (CE) .

What strategies improve the solubility of this compound for in vivo administration without altering bioactivity?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.